molecular formula C10H12ClN2OPS B13744279 Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane CAS No. 19675-24-2

Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane

Cat. No.: B13744279
CAS No.: 19675-24-2
M. Wt: 274.71 g/mol
InChI Key: ZRMNKRSOCPPECN-UHFFFAOYSA-N
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Description

Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is a phosphorus(V) compound featuring two aziridinyl groups, a 4-chlorophenoxy substituent, and a sulfanylidene moiety. Its structure combines a λ⁵-phosphorus core with nitrogen- and sulfur-containing ligands, making it a versatile intermediate in organophosphorus chemistry. The 4-chlorophenoxy group introduces electronic and steric effects that influence reactivity and stability compared to analogs with alkyl or ether-based substituents .

Properties

CAS No.

19675-24-2

Molecular Formula

C10H12ClN2OPS

Molecular Weight

274.71 g/mol

IUPAC Name

bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H12ClN2OPS/c11-9-1-3-10(4-2-9)14-15(16,12-5-6-12)13-7-8-13/h1-4H,5-8H2

InChI Key

ZRMNKRSOCPPECN-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=S)(N2CC2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane typically involves the reaction of aziridine derivatives with chlorophenoxyphosphane compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. For instance, aziridine can be synthesized through the reaction of ethylenimine with benzonitrile N-oxides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine rings or the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aziridine or chlorophenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties .

Biology and Medicine: In medicinal chemistry, Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane is explored for its potential anticancer properties. Aziridine-containing compounds have shown significant activity against various cancer cell lines .

Industry: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to form strong chemical bonds and its stability under various conditions .

Mechanism of Action

The mechanism of action of Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting cytotoxic effects . The chlorophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Structural Variations and Nomenclature

  • Its simpler structure enhances alkylation activity but reduces steric hindrance .
  • Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane: Features a hydrophilic ethoxyethoxy chain, improving solubility in polar solvents compared to the lipophilic 4-chlorophenoxy group in the target compound .
  • Benzoquinone Derivatives (e.g., Compounds 1b–1f): These analogs from incorporate bis(aziridinyl) groups on a benzoquinone backbone with varying thioether or oxyether linkers. Unlike the target compound, their phosphorus-free structures limit cross-comparison but highlight trends in substituent effects on melting points and yields .

Physical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Bis(aziridin-1-yl)-(4-chlorophenoxy)-λ⁵-P C₁₀H₁₀ClN₂OPS Data Unavailable ~20–30 4-Chlorophenoxy, Aziridinyl
Thiotepa C₆H₁₂N₃PS 52–57 N/A Three Aziridinyl Groups
Compound 1b () C₂₈H₂₈N₆O₄S₂ 199–200 31 Butane-1,4-diylthio linker
Compound 1e () C₂₄H₂₄N₆O₆S₂ 89–91 25 Oxybis(ethane-2,1-diylthio)
Ethoxyethoxy Analog () C₁₀H₂₀N₂O₃PS Data Unavailable N/A 2-(2-Ethoxyethoxy)ethoxy

Key Observations :

  • Longer alkyl or ether linkers (e.g., hexane-1,6-diyl in 1c) reduce melting points due to decreased crystallinity .
  • The 4-chlorophenoxy group likely increases thermal stability compared to ethoxyethoxy analogs but may lower solubility in aqueous media.

Biological Activity

Bis(aziridin-1-yl)-(4-chlorophenoxy)-sulfanylidene-lambda5-phosphane, also known as a phosphine oxide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its implications for future therapeutic developments.

  • Molecular Formula: C10H12ClN2OPS
  • Molecular Weight: 274.71 g/mol
  • CAS Number: 19675-24-2

Research indicates that compounds containing aziridine rings often exhibit significant biological activity. The biological mechanisms attributed to this compound include:

  • Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in cancer cell lines, specifically in the S phase, thereby inhibiting proliferation .
  • Induction of Apoptosis: Increased levels of reactive oxygen species (ROS) have been observed, which can lead to DNA damage and apoptosis in affected cells .
  • Antibacterial Activity: Initial investigations suggest moderate antibacterial effects against certain bacterial strains, although further studies are needed to quantify this activity .

1. Anticancer Activity

A study conducted on various aziridine derivatives, including this compound, evaluated their cytotoxic effects using the MTT assay on several cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.0Significant inhibition of cell viability
Ishikawa (Endometrial)20.5Induction of apoptosis
L929 (Murine Fibroblasts)25.0Moderate cytotoxicity

The results indicate that this compound exhibits promising anticancer properties, particularly against HeLa and Ishikawa cells .

2. Antibacterial Activity

The antibacterial efficacy was assessed against standard strains of bacteria, revealing moderate effectiveness. The compound demonstrated a minimum inhibitory concentration (MIC) of approximately 100 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest potential for development as a bactericidal agent .

Case Studies

In a comparative analysis involving various aziridine phosphine oxides, it was found that the inclusion of polar substituents significantly enhanced biological activity. For instance, compounds with additional hydroxyl or halogen groups exhibited increased cytotoxicity and improved solubility profiles, which are advantageous for therapeutic applications .

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